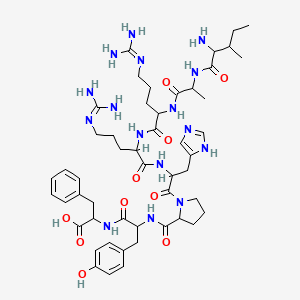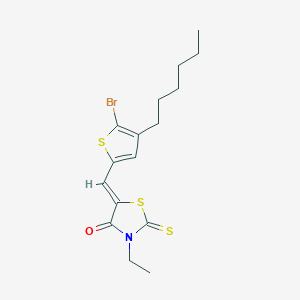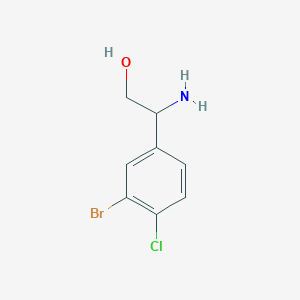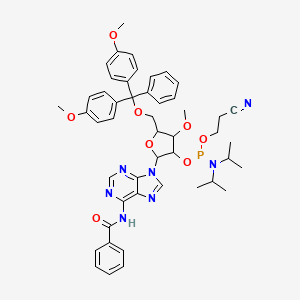
8-Aza-7-bromo-7-deazaguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aza-7-bromo-7-deazaguanosine is a purine nucleoside analog known for its significant biological activity. This compound is structurally similar to guanosine but features modifications that enhance its therapeutic potential, particularly in targeting cancer cells. The unique structure of this compound allows it to interfere with DNA synthesis and induce apoptosis in malignant cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aza-7-bromo-7-deazaguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2’-deoxyribofuranose. This reaction can be carried out under various conditions, often requiring the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . The reaction conditions must be carefully controlled to ensure the correct regioselectivity, resulting in either N9- or N8-glycosylated products.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing the reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Aza-7-bromo-7-deazaguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions include various substituted purine nucleosides, which can be further derivatized to enhance their biological activity .
Aplicaciones Científicas De Investigación
8-Aza-7-bromo-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel nucleoside analogs with potential therapeutic applications.
Biology: The compound is used to study DNA synthesis and repair mechanisms due to its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research to understand nucleoside metabolism and function.
Mecanismo De Acción
The mechanism of action of 8-Aza-7-bromo-7-deazaguanosine involves its incorporation into DNA, where it acts as a chain terminator during DNA replication. This leads to the inhibition of DNA synthesis and triggers apoptotic pathways in cancer cells. The compound targets specific enzymes involved in DNA synthesis, such as DNA polymerases, and disrupts their normal function, leading to cell death .
Comparación Con Compuestos Similares
8-Aza-7-bromo-7-deazaguanosine is unique among purine nucleoside analogs due to its specific structural modifications. Similar compounds include:
8-Aza-7-deazaguanosine: Lacks the bromine atom but shares the core structure.
7-Deazaguanosine: Another analog with a similar backbone but different substituents.
Allopurinol: A well-known purine analog used to treat gout, which also exhibits antiparasitic activity.
These compounds share some biological activities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C10H12BrN5O5 |
|---|---|
Peso molecular |
362.14 g/mol |
Nombre IUPAC |
6-amino-3-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20) |
Clave InChI |
IFDHGJWXTTXQDU-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)

![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)


![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)







